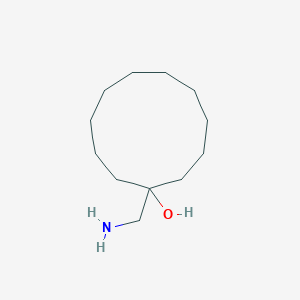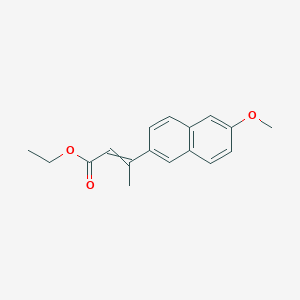
Carbanilic acid, 3,4-dichlorodithio-, glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 3,4-dichlorodithio-, glycolate is a chemical compound with the molecular formula C9-H7-Cl2-N-O2-S2 and a molecular weight of 296.19 . This compound is known for its unique structure, which includes both carbanilic acid and glycolate moieties, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of Carbanilic acid, 3,4-dichlorodithio-, glycolate typically involves the reaction of 3,4-dichlorodithio-carbanilic acid with glycolic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
Carbanilic acid, 3,4-dichlorodithio-, glycolate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 3,4-dichlorodithio-, glycolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of Carbanilic acid, 3,4-dichlorodithio-, glycolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Carbanilic acid, 3,4-dichlorodithio-, glycolate can be compared with other similar compounds such as:
Carbanilic acid, 3,4-dichlorodithio-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a glycolate moiety.
Glycolic acid: A simpler compound with a similar glycolate structure but lacking the carbanilic acid and dichlorodithio groups.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components or similar compounds.
Eigenschaften
CAS-Nummer |
73623-06-0 |
|---|---|
Molekularformel |
C9H7Cl2NO2S2 |
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
S-[(3,4-dichlorophenyl)carbamothioyl] 2-hydroxyethanethioate |
InChI |
InChI=1S/C9H7Cl2NO2S2/c10-6-2-1-5(3-7(6)11)12-9(15)16-8(14)4-13/h1-3,13H,4H2,(H,12,15) |
InChI-Schlüssel |
KZYJKWNMZDRNII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=S)SC(=O)CO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


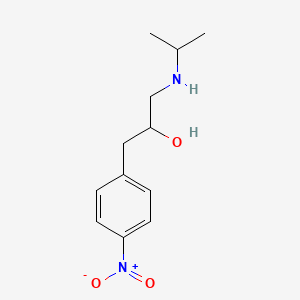
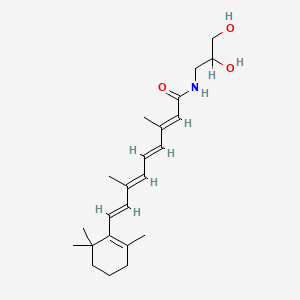
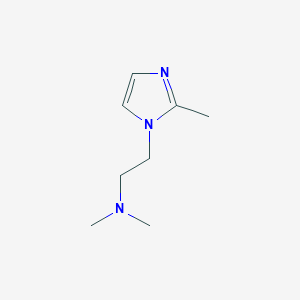
![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
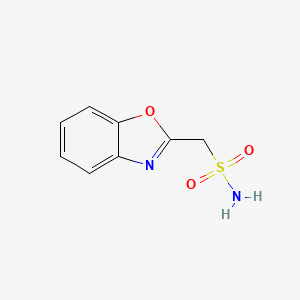
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
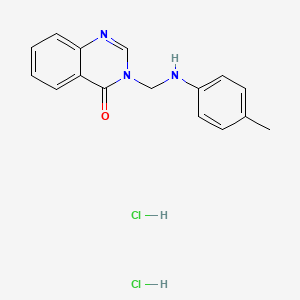
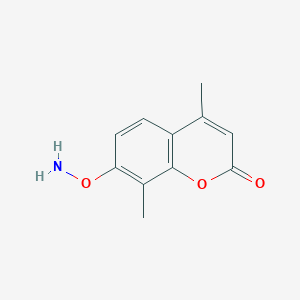
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)
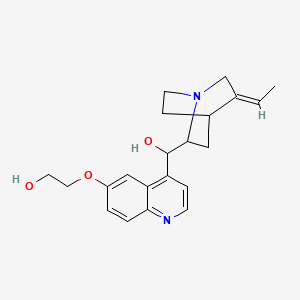
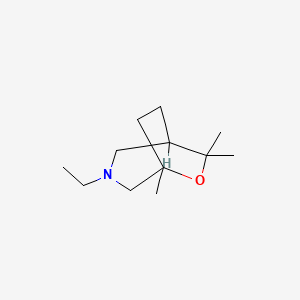
![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)
